molecular formula C17H21N3O4 B12183650 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide

Cat. No.: B12183650
M. Wt: 331.4 g/mol
InChI Key: MDYUDUTZFZWGIQ-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by the presence of a pyridazinone core, substituted with a 3,4-dimethoxyphenyl group and an isopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone core.

    Substitution with 3,4-Dimethoxyphenyl Group: The pyridazinone core is then subjected to electrophilic aromatic substitution reactions to introduce the 3,4-dimethoxyphenyl group.

    Introduction of Isopropylacetamide Moiety: The final step involves the acylation of the pyridazinone derivative with isopropylacetamide under suitable reaction conditions, such as the use of acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(3,4-dimethoxybenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide: This compound shares a similar pyridazinone core but differs in the substituents attached to the core.

    N-[2-(1-cyclohexen-1-yl)ethyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Another related compound with variations in the substituent groups.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H21N3O4/c1-11(2)18-16(21)10-20-17(22)8-6-13(19-20)12-5-7-14(23-3)15(9-12)24-4/h5-9,11H,10H2,1-4H3,(H,18,21)

InChI Key

MDYUDUTZFZWGIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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